tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes an oxazolidine ring fused to a spirocyclic nonane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic nonane core. This can be achieved through a cyclization reaction of appropriate precursors, such as a linear or cyclic amine with a suitable electrophile.
Introduction of the Oxazolidine Ring: The oxazolidine ring is introduced via a cyclization reaction involving an amino alcohol and a carbonyl compound.
Iodomethylation: The iodomethyl group is introduced through a halogenation reaction, typically using iodomethane (CH3I) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazolidine ring can be oxidized to form oxazolidinones or reduced to yield amino alcohols.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxazolidinones or other oxidized derivatives.
Reduction Products: Amino alcohols or other reduced forms.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[35]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can serve as a precursor for the synthesis of bioactive molecules. Its spirocyclic structure is often found in natural products and pharmaceuticals, making it a valuable intermediate in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity and stability make it suitable for various applications, including as a cross-linking agent or a precursor for functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the iodomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
Compared to similar compounds, tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the iodomethyl group and the oxazolidine ring. These features confer distinct reactivity and potential for diverse applications. The iodomethyl group, in particular, allows for versatile substitution reactions, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOAGRBPWRFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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